Product packaging for Miriplatin(Cat. No.:CAS No. 141977-79-9)

Miriplatin

Cat. No.: B1139502
CAS No.: 141977-79-9
M. Wt: 764.0 g/mol
InChI Key: BGIHRZPJIYJKAZ-BLUNCNMSSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Miripla, with the generic name Miriplatin, is a lipophilic platinum complex developed as a chemotherapeutic agent . It was approved in Japan specifically for the treatment of hepatocellular carcinoma (HCC) via transcatheter arterial chemoembolization (TACE) . Its primary clinical and research application is in oncology, particularly for liver cancer studies. The compound's key characteristic is its high lipophilicity, which allows it to be easily suspended in lipiodol (an iodized poppy seed oil) . This formulation enables targeted delivery; when administered into the hepatic artery, this compound accumulates and is retained in tumors, with the active platinum component being released gradually over a prolonged period . This localized action helps to minimize systemic exposure . The mechanism of action for this compound is similar to that of other platinum-based drugs. Inside cancer cells, it is hydrolyzed to release active platinum species, which then form platinum-DNA adducts . These adducts disrupt DNA replication and transcription, ultimately leading to the induction of apoptosis (programmed cell death) in malignant cells . Beyond its established use, this compound holds significant value in advanced pharmaceutical research. Scientists are investigating novel formulations, such as this compound-loaded liposomes (LMPt), to expand its application beyond localized liver therapy to potential systemic administration for other cancers . These liposomal formulations have demonstrated prominent antitumor activity in preclinical studies, including against pancreatic cancer, and appear to operate through a distinct mechanism involving the induction of mitophagy by targeting mitochondrial DNA replication . This makes this compound a compound of interest for developing new cancer therapeutics and drug delivery systems. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H68N2O4Pt B1139502 Miriplatin CAS No. 141977-79-9

Properties

IUPAC Name

(1R,2R)-cyclohexane-1,2-diamine;platinum(2+);tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C14H28O2.C6H14N2.Pt/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;7-5-3-1-2-4-6(5)8;/h2*2-13H2,1H3,(H,15,16);5-6H,1-4,7-8H2;/q;;;+2/p-2/t;;5-,6-;/m..1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIHRZPJIYJKAZ-BLUNCNMSSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].C1CCC(C(C1)N)N.[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].C1CC[C@H]([C@@H](C1)N)N.[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H68N2O4Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

764.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141977-79-9
Record name (SP-4-2)-[(1R,2R)-1,2-Cyclohexanediamine-κN1,κN2]bis(tetradecanoato-κO)platinum
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141977-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MIRIPLATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/780F0P8N4I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Architecture of Miriplatin

Precursor Chemistry and Ligand Design in Miriplatin (B1139251) Synthesis

The synthesis of this compound utilizes specific precursor compounds to introduce the platinum metal and the desired organic ligands. Key precursors include platinum salts such as K4PtCl4 or Pt(C6H14N2)I2, along with the ligands (1R,2R)-1,2-cyclohexanediamine and myristic acid or its salts like sodium myristate (CH3(CH2)12COONa) or silver myristate (CH3(CH2)12COOAg) atlantis-press.comresearchgate.net. The (1R,2R)-diaminocyclohexane isomer is specifically chosen as the carrier ligand nih.gov. The myristate ligands, derived from myristic acid (tetradecanoic acid), are long-chain fatty acids that contribute significantly to the lipophilicity of the final this compound complex nih.govvulcanchem.com.

Synthetic Pathways to this compound and its Analogues

Several synthetic routes have been developed for the preparation of this compound. These pathways typically involve the reaction of a platinum precursor with the diaminocyclohexane ligand, followed by the introduction of the myristate leaving groups.

One reported method involves the reaction of Pt(C6H14N2)I2 with silver myristate (CH3(CH2)12COOAg) in water atlantis-press.comatlantis-press.com. Another approach utilizes Pt(C6H14N2)I2 with silver nitrate (B79036) (AgNO3) and sodium myristate (CH3(CH2)12COONa) atlantis-press.com. A different synthetic strategy commences with K4PtCl4, which is reacted with sodium nitrite (B80452) to yield K4Pt(NO2)4. This intermediate then reacts with (1R,2R)-1,2-cyclohexanediamine to form Pt(C6H14N2)(NO2)2, which is subsequently treated with hydrazine (B178648) sulfate (B86663) and sodium myristate in n-butanol to obtain this compound bvsalud.org.

Novel Synthetic Approaches to this compound

Efforts have been made to develop improved and novel synthetic routes to enhance the efficiency and reduce the use of harmful solvents in this compound production. An improved method describes the reaction of Pt(C6H14N2)I2 with CH3(CH2)12COOAg in water, with the product separated from silver iodide (AgI) by dissolution in ethanol (B145695) atlantis-press.comatlantis-press.com. This method offers better control over the reaction rate and replaces chloroform (B151607), a harmful solvent used in some earlier methods, with ethanol atlantis-press.com. The synthetic route starting from K4PtCl4 has also been presented as a novel process for this compound synthesis bvsalud.org.

Comparative Synthetic Strategies for Platinum(II) Complexes

This compound belongs to the class of platinum(II) complexes, which includes well-known drugs like cisplatin (B142131) and oxaliplatin (B1677828) nih.govresearchgate.net. The synthetic strategies for these complexes often share common principles. Typically, the synthesis involves the reaction of a platinum starting material, such as K2PtCl4 or [PtCl2(cod)], with a suitable amine or diamine ligand, followed by the introduction of anionic leaving groups mdpi.comscielo.brnih.gov. In the case of this compound, the synthesis involves replacing iodide or chloride leaving groups with the myristate ligands atlantis-press.comatlantis-press.com. The use of the DACH ligand is a feature shared with oxaliplatin researchgate.net. Comparative studies on the synthesis of various platinum(II) complexes highlight the influence of different ligands and reaction conditions on the yield and properties of the resulting complexes mdpi.comscielo.br.

Structural Characterization Techniques in this compound Research

The structural identity and purity of synthesized this compound are confirmed using a range of analytical techniques.

Spectroscopic Approaches (e.g., NMR, IR, UV-Vis) in Structural Confirmation

Spectroscopic methods play a vital role in the structural characterization of this compound. Elemental analysis, Electrospray Ionization Mass Spectrometry (ESI-MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and Proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy have been employed to confirm the structure of this compound atlantis-press.comresearchgate.netatlantis-press.combvsalud.org.

1H-NMR spectroscopy provides detailed information about the hydrogen environments within the molecule. An example of 1H-NMR data for this compound is presented in the table below atlantis-press.com:

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
0.84-0.87m6H2CH2CH3
1.12-1.14d40H2CH2(CH2)10CH2CH3
1.28-1.31m4HCH2CH2CH2CH2 of DACH
1.48-1.50d2HCHHCH2CH2CHH of DACH
1.72-1.77m4H2CH2CH2(CH2)10
2.12-2.15d2HCHHCH2CH2CHH of DACH
2.44-2.47m4H2O2CCH2CH2
3.06s2H2CHNH2
5.01s2HH2O
7.31-7.33d4H2NH2
*Data derived from reference atlantis-press.com.

FT-IR spectroscopy is useful for identifying functional groups present in the molecule. For other platinum complexes, IR spectroscopy has been used to distinguish between cis and trans isomers based on the characteristic Pt-Cl stretching vibrations mdpi.com. UV-Vis spectroscopy can be applied in studies investigating the interaction of platinum(II) complexes with biological molecules mdpi.com.

Crystallographic Analysis of this compound and Related Compounds

While detailed crystallographic data specifically for this compound was not extensively available in the provided sources, X-ray crystallography is a standard technique for definitively determining the solid-state structure of metal complexes nih.govrsc.org. The described square-planar geometry around the platinum center in this compound, coordinating with the myristate oxygen atoms and DACH nitrogen atoms, is consistent with the expected coordination environment for platinum(II) complexes and is typically confirmed through crystallographic studies vulcanchem.com. Crystallographic analysis of related platinum(II) complexes containing diaminocyclohexane ligands has been reported, providing insights into the structural features of this class of compounds rsc.org.

Derivatization and Modulating this compound's Chemical Reactivity for Research

Modulating the chemical reactivity of platinum complexes is a key strategy in the development of new metallodrugs with improved efficacy and reduced toxicity. scholarsportal.inforesearchgate.net For this compound, research into its derivatization and the modulation of its reactivity is often focused on enhancing its delivery, targeting, and interaction with biological molecules, particularly DNA. The inherent lipophilicity of this compound, while advantageous for certain delivery methods like TACE with lipiodol, also presents challenges for systemic administration due to its virtual insolubility in water. researchgate.net

Research efforts have explored incorporating this compound into various delivery systems to overcome its low water solubility and potentially modulate its reactivity and improve its therapeutic index. These include lipid-based nanocarriers like liposomes and micelles, as well as albumin-bound nanoparticles. pacific.eduresearchgate.netpacific.edunih.gov

Studies on this compound-loaded liposomes (lipomiriplatins) have shown that this compound can be successfully incorporated into liposomes, and their stability and antitumor activity were found to be independent of the liposomal compositions. researchgate.net These liposomal formulations have demonstrated favorable colloidal properties, high drug-loading capacity, excellent entrapment efficiency, and robust stability. researchgate.net The antitumor activities of lipomiriplatins were comparable to those of commercial cisplatin and oxaliplatin injections in certain studies, suggesting their potential for systemic administration. researchgate.net

Another approach involves the development of recombinant human serum albumin (rHSA)-bound this compound nanoparticles (rHSA-miPt). researchgate.net This formulation aims to utilize albumin's natural tumor-targeting properties. rHSA-miPt nanoparticles have been characterized by their particle size, zeta potential, encapsulation efficiency, and drug loading. researchgate.net Studies in tumor-bearing mice have shown significantly higher concentrations of platinum in tumors compared to blood at various time points after administration of rHSA-miPt, indicating enhanced tumor accumulation. researchgate.net

The chemical reactivity of platinum complexes is crucial for their mechanism of action, which typically involves the formation of platinum-DNA adducts that interfere with DNA replication and transcription. mdpi.com For this compound, the release of the active platinum species from the lipophilic complex is a prerequisite for exerting its antitumor effect. iiarjournals.org Research indicates that platinum compounds are gradually released from this compound suspensions. atlantis-press.comsumitomo-chem.co.jp

The study of coordination chemistry, including theoretical calculations and spectroscopic methods like FT-IR, NMR, and X-ray crystal structure analysis, is important for understanding the physicochemical properties and reaction mechanisms of platinum complexes like this compound and their interactions with DNA. researchgate.netresearchgate.netscilit.comnih.gov This fundamental research provides insights into how structural modifications or changes in the chemical environment can influence the reactivity and biological activity of these compounds.

Research findings on this compound-loaded liposomes highlight the potential to enhance antitumor activity through improved delivery. For instance, in pancreatic cancer cells, this compound-loaded liposomes showed significantly higher anti-cancer activity compared to free this compound. nih.gov This suggests that the liposomal formulation, by altering the cellular uptake and potentially the intracellular fate of this compound, effectively modulates its biological reactivity and efficacy.

Data from studies on this compound-loaded nanoformulations often include parameters such as particle size, polydispersity index (PDI), platinum recovery, encapsulation efficiency, and drug loading. These parameters are critical indicators of the success of the formulation and how it might influence the chemical behavior and release of this compound in a research setting.

Here is an example of data that could be presented in a table based on the search results:

Formulation Type Preparation Method Particle Size (nm) PDI Platinum Recovery (%) Encapsulation Efficiency (%) Drug Loading (%)
This compound-loaded Micelles Co-solvent slow evaporation ~10 < 0.3 70 Not specified Not specified
This compound-loaded SLNs Co-solvent slow evaporation ~100 ~0.8 70 Not specified Not specified
This compound-loaded Liposomes Not specified 99.71 ± 0.56 Not specified Not specified >95 ~2.2 mg/mL
rHSA-miPt Nanoparticles Emulsion-diffusion evaporation 61 ± 10 Not specified Not specified 98.4 16.4

Molecular and Cellular Mechanisms of Action of Miriplatin in Preclinical Models

Interactions with Nucleic Acids: Adduct Formation and Conformational Changes

The cytotoxic activity of miriplatin (B1139251) is fundamentally linked to its ability to interact with DNA, forming adducts that disrupt normal cellular processes.

Platinum-DNA Adduct Formation: Kinetics and Thermodynamics in Model Systems

Upon administration, this compound, a lipophilic compound, is preferentially taken up by tumor cells. patsnap.com Inside the cell, this compound undergoes hydrolysis, a chemical process involving reaction with water, which leads to the release of active platinum compounds. patsnap.com The major active form of this compound is identified as 1,2-diaminocyclohexanedichloroplatinum (II) (DPC), which is structurally identical to the active form of oxaliplatin (B1677828). researchgate.netijbs.com

These active platinum species are highly reactive and form covalent bonds with DNA, primarily by binding to the N7 atoms of purine (B94841) bases, particularly guanine (B1146940). nih.govcardiff.ac.uk This interaction results in the formation of various platinum-DNA adducts. The predominant lesions are thought to be intra-strand crosslinks, particularly between adjacent guanine bases (1,2-d(GpG)) and, to a lesser extent, between adjacent adenine (B156593) and guanine bases (1,2-d(ApG)). cardiff.ac.uk Inter-strand crosslinks and DNA-protein crosslinks can also occur, although generally at lower frequencies compared to intra-strand adducts for oxaliplatin's active form. researchgate.net

Studies on the kinetics of DNA adduct formation by the active form (DPC, same as oxaliplatin's active form) indicate that total platination of DNA can occur relatively quickly, within minutes. However, the rearrangement to stable bifunctional adducts, such as 1,2-d(ApG), may take several hours. researchgate.net

The formation of these platinum-DNA adducts is a critical step in the cytotoxic mechanism, acting as physical blocks and chemical signals that interfere with essential DNA processes.

Impact on DNA Replication and Transcription Processes: Mechanistic Insights

The formation of platinum-DNA adducts directly impedes the progression of DNA and RNA polymerases along the DNA template. These bulky lesions act as physical obstacles, stalling or inhibiting the enzymes responsible for DNA replication and transcription. patsnap.comnih.govtechscience.cn

During DNA replication, the replication machinery encounters the platinum adducts on the DNA template. This can lead to replication fork stalling or collapse, preventing accurate duplication of the genome. scielo.br Preclinical studies have shown that this compound's active form can significantly inhibit DNA replication. nih.gov Notably, the active form of this compound (DPC) has been reported to be more efficient than cisplatin (B142131), per equal number of DNA adducts, in inhibiting DNA chain elongation. researchgate.net The specific type and location of the DNA adducts, as well as the cellular context and the activity of translesion synthesis polymerases, can influence the extent of replication inhibition and the potential for bypass.

Similarly, during transcription, RNA polymerases can be blocked by platinum adducts, leading to premature termination of transcription or the production of truncated or erroneous RNA molecules. nih.govscielo.br This disruption of transcription affects gene expression, impacting the synthesis of proteins essential for cell survival and proliferation. The interference with both replication and transcription ultimately hinders the ability of cancer cells to divide and grow.

Analysis of DNA Damage Response Pathways Triggered by this compound

The formation of platinum-DNA adducts triggers a complex network of cellular responses known as the DNA damage response (DDR). This intricate system is designed to detect, signal, and repair DNA lesions, or, if the damage is too severe, to initiate programmed cell death. nih.govmdpi.comscielo.brplos.org

Cells activate various DNA repair pathways to counteract the damage induced by platinum drugs. These include the nucleotide excision repair (NER) pathway, which is particularly important for removing bulky lesions like platinum-DNA adducts. scielo.brpitt.edu Other pathways such as mismatch repair (MMR), homologous recombination (HR), and nonhomologous end joining (NHEJ) may also play roles in processing or tolerating platinum-induced damage, although their effectiveness can vary depending on the specific adduct and cellular context. scielo.brplos.org

In addition to repair, the DDR activates cell cycle checkpoints. These checkpoints are crucial for pausing the cell cycle at specific phases (G1, S, G2, M) to allow time for DNA repair before replication or division proceeds. mdpi.comnih.gov Studies with this compound's active form have demonstrated the induction of cell cycle arrest in preclinical models, affecting sub-G1, G2/M, and S phases. nii.ac.jpnih.gov Activation of pathways like the CHK1/2-CDC25A-cyclin A/E pathway can contribute to this cell cycle arrest in response to severe DNA damage. nih.gov

The tumor suppressor protein p53 plays a central role in the DDR, being activated by DNA damage and influencing both cell cycle arrest and the induction of apoptosis. ijbs.comnih.govgenesandcancer.comnih.govmdpi.commdpi.com If the DNA damage is irreparable or exceeds the cell's repair capacity, the DDR signals for the initiation of apoptosis to eliminate the damaged cell and prevent the propagation of mutations. nih.gov

Apoptosis Induction Mechanisms at the Molecular Level

A key mechanism by which this compound exerts its antitumor effect is through the induction of apoptosis, a highly regulated process of programmed cell death. patsnap.comresearchgate.netnii.ac.jpnih.gov

Initiation of Intrinsic and Extrinsic Apoptotic Pathways

Apoptosis can be initiated through two main signaling cascades: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Platinum drugs, including the active form of this compound, are known to trigger both pathways. techscience.cnnih.gov

The intrinsic pathway is primarily activated by intracellular signals such as DNA damage, oxidative stress, and growth factor withdrawal. nih.govmdpi.comactaorthop.orgwikipedia.org These stimuli lead to the permeabilization of the outer mitochondrial membrane (MOMP), a critical step regulated by the balance of pro-apoptotic (e.g., Bax, Bak, PUMA) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family. ijbs.comnih.govnih.govmdpi.comactaorthop.orgcore.ac.uk MOMP results in the release of various pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, including cytochrome c. nih.govnih.govmdpi.comactaorthop.orgcore.ac.uk

This compound's active form has been specifically linked to the induction of apoptosis mediated by PUMA (p53 up-regulated modulator of apoptosis) in hepatocellular carcinoma cells. nii.ac.jpnih.govresearchgate.net PUMA is a BH3-only protein that promotes MOMP by interacting with anti-apoptotic Bcl-2 family proteins and/or directly activating Bax and Bak. nih.govnih.govmdpi.comresearchgate.net This suggests a significant role for the intrinsic pathway in this compound-induced cell death. The JNK signaling pathway may be involved in PUMA induction by this compound's active form. nii.ac.jpgenesandcancer.comnih.gov

The extrinsic pathway is initiated by the binding of specific death ligands (e.g., FasL, TNF-α, TRAIL) to their cognate death receptors on the cell surface. mdpi.comactaorthop.orgwikipedia.org This binding triggers the formation of a death-inducing signaling complex (DISC), which activates initiator caspases. mdpi.comactaorthop.org While the intrinsic pathway appears to be a major contributor to platinum-induced apoptosis, the extrinsic pathway can also be involved and may interact with the intrinsic pathway through molecules like Bid, a BH3-only protein cleaved by caspase-8 that can then activate the mitochondrial pathway. actaorthop.org

Role of Caspase Cascades in this compound-Induced Cell Death

Both the intrinsic and extrinsic apoptotic pathways converge on the activation of a family of cysteine proteases known as caspases. These enzymes are the central executioners of apoptosis, responsible for dismantling the cell through the proteolytic cleavage of various cellular substrates. mdpi.comactaorthop.orgwikipedia.org

Apoptosis involves a cascade of caspase activation. Initiator caspases (e.g., caspase-8, -9, -10) are activated first. In the intrinsic pathway, cytochrome c released from mitochondria binds with Apaf-1 and procaspase-9 to form the apoptosome, leading to the activation of caspase-9. nih.govnih.govmdpi.comactaorthop.orgcore.ac.uk In the extrinsic pathway, DISC formation leads to the activation of caspase-8 and/or caspase-10. mdpi.comactaorthop.org

Activated initiator caspases then cleave and activate executioner caspases (e.g., caspase-3, -6, -7). nih.govnih.govmdpi.commdpi.comactaorthop.orgwikipedia.orgcore.ac.ukspandidos-publications.comnih.gov These executioner caspases are responsible for the widespread proteolysis that characterizes the morphological and biochemical features of apoptosis, such as chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies.

Evidence from preclinical studies supports the involvement of caspase activation in this compound-induced cell death. Increased expression of cleaved PARP, a well-established substrate of executioner caspases (particularly caspase-3), has been observed in cells treated with this compound's active form. nii.ac.jpnih.govmdpi.com This indicates the activation of the caspase cascade downstream of DNA damage and apoptotic signaling. Studies using a liposomal formulation of this compound have also reported increased activation of caspase-3 and caspase-9, further supporting the role of the intrinsic pathway and the subsequent activation of executioner caspases in mediating cell death. nih.gov

Alternative or Complementary Cellular Targets of this compound

While traditional platinum drugs like cisplatin and oxaliplatin primarily exert their cytotoxic effects by forming adducts with nuclear DNA, disrupting replication and transcription patsnap.comtechscience.com, preclinical research on liposomal this compound (LMPt) points towards mitochondria as a key cellular target nih.govnih.govresearchgate.netpatsnap.com. This divergence in primary targeting suggests that LMPt may offer therapeutic benefits in contexts where resistance to DNA-targeting agents has emerged or as a complementary approach.

Mitochondrial Targeting by Liposomal this compound (LMPt) in Research

Studies investigating LMPt in pancreatic cancer cells have shown that its main target is the mitochondria, rather than nuclear DNA nih.govnih.govresearchgate.netpatsnap.com. This mitochondrial targeting is a significant departure from the established mechanisms of most platinum agents nih.govnih.govresearchgate.net. The liposomal formulation appears to facilitate this specific intracellular localization nih.govresearchgate.net. Research indicates that LMPt can accumulate in mitochondria after cellular uptake and endosome-lysosome processing nih.govnih.gov.

Modulation of Mitochondrial DNA Replication Enzymes (POLG, TFAM) by this compound

A key aspect of LMPt's mitochondrial mechanism involves its impact on enzymes critical for mitochondrial DNA (mtDNA) replication, specifically DNA polymerase gamma (POLG) and Transcription Factor A, Mitochondrial (TFAM) nih.govnih.govresearchgate.net. POLG is the sole replicative DNA polymerase in mitochondria, responsible for mtDNA synthesis, while TFAM is involved in both mtDNA transcription and packaging, and plays a role in mtDNA replication initiation mdpi.comfrontiersin.orggenecards.orgplos.org.

LMPt has been shown to enhance the binding of the mitochondrial protease LONP1 with POLG and TFAM, leading to their degradation nih.govnih.govresearchgate.net. This degradation subsequently blocks mtDNA replication nih.govnih.gov.

Data from preclinical studies illustrate the effect of LMPt on POLG and TFAM levels:

TreatmentEffect on POLGEffect on TFAMEffect on mtDNA Replication
LMPtDegradationDegradationBlocked

This modulation of mtDNA replication enzymes highlights a novel mechanism by which LMPt exerts its effects, distinct from the nuclear DNA damage characteristic of other platinum compounds nih.govnih.govresearchgate.net.

Induction of Mitophagy Pathways by this compound Formulations

The degradation of POLG and TFAM induced by LMPt leads to the blocking of mtDNA replication, which in turn triggers mitophagy nih.govnih.govresearchgate.net. Mitophagy is a selective form of autophagy responsible for clearing damaged or dysfunctional mitochondria researchgate.netfrontiersin.org. This process is crucial for maintaining mitochondrial quality control and cellular health frontiersin.org.

Research indicates that LMPt induces mitophagy via the PINK1-Parkin axis, a well-established pathway for initiating mitophagy in response to mitochondrial damage or dysfunction nih.govnih.govfrontiersin.org. By disrupting mtDNA replication through POLG and TFAM degradation, LMPt effectively signals the mitochondria for degradation through this pathway nih.govnih.gov. This induction of mitophagy is considered a mediator of LMPt's anti-cancer activity nih.govnih.govresearchgate.net.

Cellular Uptake and Intracellular Distribution of this compound

Understanding how this compound, particularly in its liposomal formulation, enters cells and where it localizes intracellularly is crucial for elucidating its mechanism of action.

Mechanisms of Cellular Entry: Endocytosis and Passive Diffusion Studies

While small-molecule drugs often enter cells via passive diffusion or active transport, nanoparticles like liposomes primarily gain cellular entry through endocytosis nih.govpacific.edu. Studies on LMPt have demonstrated that it exhibits faster cellular entry compared to other agents, leading to a larger intracellular accumulation of this compound nih.govnih.govresearchgate.net.

The mechanism of LMPt entry appears to be dependent on caveolin-1 (B1176169) (Cav-1) levels, which can influence the rate and pathway of entry, potentially switching between caveolae-mediated endocytosis and macropinocytosis nih.govnih.govresearchgate.net. Endocytosis mechanism studies utilizing inhibitors have been employed to investigate these pathways nih.govnih.gov.

In contrast, this compound itself, being a lipophilic compound, might be expected to utilize passive diffusion to some extent, similar to other lipophilic platinum complexes or small molecules techscience.compacific.eduulisboa.pt. However, the liposomal formulation significantly impacts its cellular uptake characteristics, favoring endocytic pathways nih.govresearchgate.netpacific.edu.

Subcellular Localization and Accumulation Dynamics

Following cellular uptake, the intracellular distribution of this compound from LMPt is characterized by its targeting and accumulation within mitochondria nih.govnih.govresearchgate.net. After the endosome-lysosome processing of LMPt, the unchanged this compound metabolite is released and translocates to the mitochondria nih.govnih.gov.

Studies using techniques like ICP-MS have been used to detect and quantify platinum levels in different cellular compartments, although some studies on specific formulations or cell types might have detection limits that prevent the identification of this compound in certain organelles like mitochondria or ER nih.gov. However, the prevailing evidence suggests mitochondrial accumulation as a key event for LMPt's activity nih.govnih.govresearchgate.netpatsnap.com. The faster cellular uptake induced by the liposomal formulation leads to a greater accumulation of platinum within cells over time compared to other formulations nih.gov.

Data illustrating the accumulation dynamics could be presented as a table showing intracellular platinum levels over time for LMPt compared to other formulations or free this compound, if available in the source material in a structured format. Based on the search results, a descriptive summary is more feasible:

FormulationCellular Uptake RateIntracellular AccumulationPrimary Subcellular Localization
Liposomal this compound (LMPt)FasterHigherMitochondria
This compound (non-liposomal)SlowerLowerPrimarily DNA (for some effects)

This distinct subcellular localization to mitochondria is directly linked to LMPt's unique mechanism of action involving the modulation of mtDNA replication enzymes and the induction of mitophagy nih.govnih.govresearchgate.net. The dynamic process of subcellular localization and accumulation is critical for the therapeutic efficacy of LMPt frontiersin.org.

Pharmacodynamics and Targeted Delivery Research of Miriplatin in Ex Vivo and in Vivo Preclinical Systems

Pharmacodynamic Principles Underlying Miriplatin's Biological Activity

The biological activity of This compound (B1139251) is fundamentally linked to its structure and subsequent biotransformation within the tumor microenvironment. This compound is a platinum(II) complex featuring a square-planar geometry, coordinated with two oxygen atoms from myristate ligands and two nitrogen atoms from a diaminocyclohexane group vulcanchem.com. Its lipophilic nature is attributed to the myristate chains vulcanchem.com.

Preclinical studies suggest that this compound undergoes hydrolysis, particularly in the acidic conditions characteristic of the tumor microenvironment vulcanchem.com. This process leads to the release of active platinum species. Dichloro[(1R, 2R)-1, 2-cyclohexanediamine-N, N']platinum (DPC) has been identified as a common active form released from platinum-based drugs with a diaminocyclohexane carrier ligand, and it is predicted to be an active form released from this compound suspension sumitomo-chem.co.jpnih.gov. These active platinum compounds are understood to exert their cytotoxic effects primarily by binding to nuclear DNA, forming platinum-DNA adducts sumitomo-chem.co.jpnih.govresearchgate.net. The formation of these adducts can disrupt DNA replication and transcription, ultimately triggering apoptosis in cancer cells sumitomo-chem.co.jpnih.gov. In vitro studies using rat hepatoma cell lines (AH109A) and human hepatoma cell lines (Li-7) have shown that this compound suspension can induce platinum-DNA adduct formation and apoptosis, similar to cisplatin (B142131) suspension sumitomo-chem.co.jp. One study exploring a liposomal formulation of this compound suggested that the primary target might be mitochondria rather than DNA, highlighting potential differences in mechanism based on the drug delivery system nih.gov.

Biodistribution and Retention Studies in Preclinical Animal Models

Preclinical studies utilizing animal models, such as rats and porcine models, have provided valuable insights into the biodistribution and retention patterns of this compound, particularly following intra-arterial administration in the context of liver tumors vulcanchem.comsumitomo-chem.co.jp. A key characteristic observed is the selective localization and prolonged retention of this compound within hepatic tumors sumitomo-chem.co.jpnih.govspandidos-publications.comd-nb.infoiiarjournals.orgnih.gov.

Liver-Specific Accumulation and Prolonged Retention in Hepatic Tumors

The lipophilicity of this compound and its formulation as a suspension in oily lymphographic agents like Lipiodol are crucial factors contributing to its targeted delivery and retention in the liver vulcanchem.comspandidos-publications.com. Following intrahepatic arterial injection, the this compound-Lipiodol suspension preferentially localizes within the hypervascularized nodules of HCC vulcanchem.com. This selective delivery mechanism ensures that a high concentration of the drug is delivered directly to the tumor site, minimizing systemic exposure vulcanchem.comspandidos-publications.com.

Preclinical studies in rat hepatic tumor models have demonstrated that this compound suspension is selectively distributed in the tumor over a longer period and at a higher concentration compared to cisplatin suspension sumitomo-chem.co.jp. A study in HCC lesions in preclinical models showed a significant retention rate, with 70% of the administered dose retained after 28 days vulcanchem.com. This prolonged retention is a critical factor in achieving sustained exposure of tumor cells to the active platinum species spandidos-publications.com.

Quantitative Assessment of Platinum Distribution in Tissues

Quantitative assessments of platinum distribution in tissues have been conducted in preclinical animal models to evaluate the extent of tumor-specific accumulation and systemic exposure. Studies in porcine models have shown that plasma platinum concentration following intra-arterial administration of this compound-Lipiodol suspension was less than 5% of the concentration found in tumor tissue, underscoring the localized action of the drug vulcanchem.com.

While detailed multi-tissue quantitative data tables for this compound were not extensively available in the provided snippets, research has involved measuring platinum concentrations in liver and tumor tissues over time in animal models sumitomo-chem.co.jpnih.govnih.gov. These studies aim to quantify the amount of platinum retained in the tumor and its distribution in other organs. For instance, one study compared platinum concentrations in tissues one day after administration, showing the highest distribution in the liver, with less than 1% in other tissues examined, such as the lung, gallbladder, spleen, pancreas, and kidney cortical tissues sumitomo-chem.co.jp.

Techniques such as inductively coupled plasma-optical emission spectrometry (ICP-OES) have been utilized for the quantification of platinum in research settings, for example, to assess platinum recovery from this compound-loaded nano formulations pacific.edu. Quantitative whole-body autoradiography (QWBA) and oxidative combustion (OC) analysis are also established methods for assessing tissue distribution of radiolabeled compounds in preclinical studies plos.org.

Sustained Release Mechanisms from Carrier Systems in Research Contexts

The sustained release of active platinum compounds from the carrier system is a key feature contributing to this compound's efficacy and favorable pharmacokinetic profile in localized delivery. This compound's lipophilicity allows it to be stably suspended in oily carriers, such as Lipiodol vulcanchem.comspandidos-publications.com.

Investigating Platinum Release from Oily Lymphographic Suspensions (e.g., Lipiodol)

Research has specifically investigated the release characteristics of platinum from this compound when suspended in Lipiodol. In vitro evaluation systems have been used to compare the release of platinum from this compound/Lipiodol and Cisplatin/Lipiodol suspensions nih.govresearchgate.net. These studies have consistently shown that this compound/Lipiodol exhibits a more sustained release of platinum into the surrounding aqueous phase (such as culture medium or serum) over several days compared to Cisplatin/Lipiodol nih.govresearchgate.net. For example, in one study using rat serum, this compound/Lipiodol released 54 ± 3 µg of platinum over 7 days, whereas Cisplatin/Lipiodol released 9,400 ± 100 µg within a day nih.gov. This indicates that the lipophilic nature of this compound and its stable suspension in Lipiodol facilitate a slow and prolonged release of the active compound vulcanchem.comspandidos-publications.com.

Kinetics of Drug Release and Bioavailability in Preclinical Fluids

The kinetics of drug release from this compound-Lipiodol suspensions into preclinical fluids (e.g., serum, culture medium) demonstrate a sustained profile, as highlighted in the release studies nih.govresearchgate.net. This slow release contributes to maintaining effective concentrations of the active platinum species at the tumor site over an extended period spandidos-publications.com.

The bioavailability of this compound in preclinical studies, particularly after intra-arterial administration with Lipiodol, is characterized by high local exposure in the tumor and low systemic exposure vulcanchem.comspandidos-publications.com. Pharmacokinetic studies in porcine models showed that plasma platinum levels were significantly lower than those in tumor tissue, indicating minimal spillover into the systemic circulation vulcanchem.com. This localized bioavailability is a crucial aspect of this compound's design, aimed at maximizing antitumor effects while minimizing systemic toxicity vulcanchem.comscirp.org. The prolonged duration of elevated plasma concentration for this compound compared to the rapid clearance of cisplatin further supports its sustained release characteristics scirp.org.

Comparative Pharmacodynamic Profiles with Other Platinum Agents in Research Settings

This compound, a lipophilic platinum complex, exhibits distinct pharmacodynamic characteristics compared to conventional platinum-based chemotherapeutic agents such as cisplatin, carboplatin (B1684641), and oxaliplatin (B1677828) in preclinical research settings. While the fundamental mechanism of action for most platinum drugs involves the formation of platinum-DNA adducts that inhibit DNA replication and transcription, leading to apoptosis patsnap.comdrugbank.comfrontiersin.orgimrpress.com, this compound's lipophilicity and formulation for localized delivery significantly influence its pharmacodynamic profile, particularly in the context of hepatocellular carcinoma (HCC) treatment via transarterial chemoembolization (TACE) patsnap.comsumitomo-chem.co.jpspandidos-publications.com.

Preclinical studies have investigated the comparative cytotoxicity, DNA binding, and tumor retention of this compound alongside other platinum agents. In rat hepatoma cell lines (AH109A) and human hepatoma cell lines (Li-7), this compound suspension was shown to induce platinum-DNA adduct formation and apoptosis, similar to cisplatin suspension sumitomo-chem.co.jp. However, the lipophilic nature of this compound allows for its suspension in iodinated poppy seed oil (lipiodol), a formulation that facilitates prolonged retention within liver tumors following intrahepatic arterial administration in rat models sumitomo-chem.co.jpspandidos-publications.com. This targeted delivery and sustained release are key differentiators in its pharmacodynamics in vivo compared to the more systemic distribution of water-soluble platinum agents like cisplatin when administered conventionally sumitomo-chem.co.jpvulcanchem.com.

Comparative studies in rabbit models with transplanted VX2 liver tumors evaluated the anti-tumor effects of this compound-lipiodol suspension and fine-powder cisplatin-lipiodol suspension. While both formulations demonstrated significant anti-tumor effects compared to saline controls, there was no significant difference observed in tumor growth rate between the this compound and cisplatin groups at 7 days post-administration nih.govosti.gov. However, differences were noted in platinum concentration in blood and normal hepatic tissue. No platinum was detected in the blood at various time points after this compound-lipiodol administration, whereas blood platinum concentrations peaked at 10 minutes and then gradually decreased after cisplatin-lipiodol administration nih.govosti.gov. In normal hepatic tissue, platinum concentrations were higher in the this compound-treated rabbits compared to the cisplatin-treated rabbits nih.govosti.gov. This suggests that while both agents delivered via lipiodol can achieve comparable anti-tumor effects locally, their systemic exposure and distribution in surrounding normal tissue may differ.

Research into novel formulations of this compound, such as liposomal encapsulation, has revealed potentially distinct mechanisms of action compared to free this compound and other platinum agents. A study on a this compound-loaded liposome (B1194612) (LMPt) in pancreatic cancer cells suggested that its main target is the mitochondria, rather than DNA, which is the primary target of most platinum agents nih.gov. This liposomal formulation exhibited potent anti-cancer activity in both gemcitabine-resistant and sensitive pancreatic cancer cells, attributed to faster cellular entry and larger accumulation of this compound nih.gov. The study highlighted that LMPt's mechanism, involving mitophagy induction through the blocking of POLG and TFAM-mediated mtDNA replication, was distinct from previously reported platinum agents, including other formulations of this compound nih.gov.

While cisplatin, carboplatin, and oxaliplatin primarily exert their effects through DNA crosslinking drugbank.comimrpress.compsu.edudrugbank.com, differences exist in their specific DNA adducts and interactions with cellular repair mechanisms, contributing to variations in their activity and resistance profiles psu.edudrugbank.com. For instance, oxaliplatin's DNA adducts may hinder the binding of mismatch repair proteins more effectively than those of cisplatin or carboplatin, potentially leading to greater cytotoxic effects in certain contexts drugbank.com. This compound's lipophilic structure and its diaminocyclohexane (DACH) carrier ligand are similar to oxaliplatin pacific.eduresearchgate.net, and like other DACH-platinum complexes, its antitumor activity is believed to involve the formation of platinum-DNA adducts researchgate.net. However, the myristate leaving groups in this compound contribute to its lipophilicity and influence its interaction with delivery vehicles like lipiodol and liposomes sumitomo-chem.co.jppacific.eduresearchgate.net.

Comparative pharmacokinetic studies in preclinical models have also shed light on the differing profiles of platinum agents. For example, a study comparing cisplatin, carboplatin, and oxaliplatin in rats showed distinct pharmacokinetic behaviors in blood, plasma, and ultrafiltrate plasma frontiersin.org. Carboplatin exhibited the highest proportion of platinum distribution in ultrafiltrate plasma and the longest intact drug elimination time compared to cisplatin and oxaliplatin frontiersin.org. These pharmacokinetic differences are intrinsically linked to their pharmacodynamic effects, influencing drug exposure at the tumor site and in normal tissues. This compound's formulation for local delivery aims to maximize tumor exposure while minimizing systemic circulation, a pharmacodynamic advantage in the context of TACE for HCC sumitomo-chem.co.jpspandidos-publications.comvulcanchem.com.

The development of resistance is a significant challenge with platinum agents, and preclinical research has explored the mechanisms of acquired resistance to this compound. Studies in resistant cell lines can provide insights into how the pharmacodynamic interactions of this compound are altered compared to sensitive cells or other platinum drugs spandidos-publications.com.

Here is a data table summarizing some comparative preclinical findings:

FeatureThis compound-Lipiodol (Preclinical)Cisplatin-Lipiodol (Preclinical)Cisplatin (Systemic Preclinical)Carboplatin (Systemic Preclinical)Oxaliplatin (Systemic Preclinical)
Mechanism of Action DNA Adducts, Apoptosis sumitomo-chem.co.jpDNA Adducts, Apoptosis sumitomo-chem.co.jpDNA Adducts, Apoptosis drugbank.comimrpress.comDNA Adducts, Apoptosis imrpress.compsu.eduDNA Adducts, Apoptosis imrpress.comdrugbank.com
Primary Target DNA sumitomo-chem.co.jpDNA sumitomo-chem.co.jpDNA drugbank.comimrpress.comDNA imrpress.compsu.eduDNA imrpress.comdrugbank.com
Lipophilicity High sumitomo-chem.co.jpspandidos-publications.comvulcanchem.compacific.eduLow (Fine Powder) nih.govosti.govLow drugbank.comLow psu.eduModerate drugbank.com
Tumor Retention (Liver) Prolonged (with Lipiodol) sumitomo-chem.co.jpspandidos-publications.comSustained (with Lipiodol) nih.govLower (Systemic) sumitomo-chem.co.jpLower (Systemic)Lower (Systemic)
Systemic Exposure Low (with Lipiodol) sumitomo-chem.co.jpvulcanchem.comnih.govDetectable (with Lipiodol) nih.govHigher frontiersin.orgModerate frontiersin.orgModerate frontiersin.org
Antitumor Effect (Liver) Comparable to Cisplatin-Lipiodol in VX2 rabbits nih.govosti.govComparable to this compound-Lipiodol in VX2 rabbits nih.govosti.govEffective in various models drugbank.comEffective in various models psu.eduEffective in various models drugbank.com
Mitochondrial Targeting (Novel Formulations) Observed with Liposomal this compound nih.govNot typically reportedNot typically reportedNot typically reportedPotential, lower than cytosol/nucleus frontiersin.org

Note: This table summarizes findings from various preclinical studies and may not represent direct head-to-head comparisons under identical conditions unless specified.

Formulation Chemistry and Advanced Delivery System Research for Miriplatin

Design and Development of Miriplatin (B1139251) Suspensions for Targeted Delivery

The initial and currently approved formulation of this compound in Japan is a suspension in an oily medium, specifically iodinated poppy seed oil (Lipiodol), for transcatheter arterial chemoembolization (TACE) of hepatocellular carcinoma nih.govresearchgate.netnih.govsumitomo-pharma.comiiarjournals.orgnih.gov. This formulation leverages the lipophilic nature of this compound to achieve selective retention within the tumor vasculature following intra-arterial injection. sumitomo-pharma.comiiarjournals.orgnih.govresearchgate.net

Physicochemical Properties of Suspension Formulations

This compound for suspension is typically prepared as a freeze-dried powder nih.govsumitomo-chem.co.jp. A key characteristic of this freeze-dried product is its ability to be easily suspended in iodinated poppy seed oil and maintain a dispersed state for a prolonged duration sumitomo-chem.co.jp. Controlling the drug form and particle size is crucial for the sustained release properties of the suspension sumitomo-chem.co.jp. Early studies indicated that crystalline particles of the this compound drug product had cohesiveness, making uniform dispersion challenging without specific processes like sonication; thus, freeze-drying was applied to the formulation process to address this sumitomo-chem.co.jp.

Stability and Dispersion Characteristics in Oily Media

This compound is designed to have a high affinity for iodinated poppy seed oil, allowing it to be well dispersed to form a suspension nih.govresearchgate.net. This suspension is intended to gradually release active platinum into the aqueous phase within the tumor environment iiarjournals.orgnih.govresearchgate.net. The stability and dispersion characteristics in oily media are critical for ensuring that the formulation accumulates and remains within the tumor after intra-arterial administration, facilitating a gradual release of the platinum component over time while minimizing systemic exposure sumitomo-pharma.comiiarjournals.org. However, the high viscosity of the this compound-Lipiodol suspension has been noted in clinical practice, sometimes requiring high injection pressure, particularly through microcatheters researchgate.netcore.ac.uk. Warming the suspension to 40°C has been shown to significantly reduce its viscosity, potentially allowing for smoother injection and better flow within the vascular lumen core.ac.uk.

Liposomal Encapsulation of this compound: A Research Perspective

Given the limitations of suspension formulations for systemic administration due to this compound's insolubility, research has explored liposomal encapsulation as a potential advanced delivery system nih.govresearchgate.netnih.gov. This has led to the development of this compound-loaded liposomes, referred to as lipothis compound (LMPt) nih.govresearchgate.net.

Rational Design of Lipothis compound (LMPt) Formulations

The rational design of LMPt formulations is based on this compound's lipophilic nature, attributed to its two long myristoyl chains, and its structural similarity to phospholipids (B1166683) nih.govresearchgate.net. Researchers hypothesized that these myristoyl chains would allow this compound to encapsulate within the phospholipid bilayers of liposomes nih.govresearchgate.netresearchgate.net. This encapsulation strategy aims to overcome the poor water solubility of this compound and enable its potential for systemic administration, broadening its potential therapeutic applications beyond locoregional therapy nih.govresearchgate.netnih.gov.

Characterization of Liposomal Properties (e.g., Colloidal Properties, Drug-Loading Capacity)

Lipothis compound formulations have been characterized for their physicochemical and colloidal properties. Studies have reported favorable characteristics, including particle size, zeta potential, drug-loading capacity, and entrapment efficiency researchgate.netnih.govresearchgate.netdaneshyari.com.

Table 1: Representative Physicochemical Properties of Lipothis compound (LMPt)

PropertyValue
Particle Size99.71 ± 0.56 nm
Zeta Potential-50 mV
Drug-Loading Capacity~2.2 mg/mL
Entrapment Efficiency>95%

These properties, such as the small particle size and negative zeta potential, contribute to the colloidal stability of the liposomes researchgate.netnih.govresearchgate.netdaneshyari.com. High drug-loading capacity and entrapment efficiency indicate that this compound can be effectively incorporated into the liposomal structure researchgate.netnih.govresearchgate.netdaneshyari.com. The stability of lipothis compound has also been reported as robust researchgate.netnih.govresearchgate.net.

Influence of Liposomal Formulation on Cellular Uptake Mechanisms (e.g., Caveolin-1 (B1176169) mediated entry)

Research into the cellular uptake mechanisms of LMPt suggests that its internalization may occur via a caveolae-dependent pathway nih.gov. Caveolae are small invaginations of the plasma membrane that play a role in various cellular processes, including endocytosis and the transport of certain molecules, such as long-chain fatty acids imrpress.comresearchgate.netfrontiersin.orgnih.gov. Caveolin-1 is a principal structural protein of caveolae and is involved in caveolae-mediated endocytosis imrpress.comresearchgate.netfrontiersin.orgnih.govnih.gov. The suggested caveolae-dependent uptake mechanism for LMPt highlights how the liposomal formulation can influence the cellular entry pathway of this compound, potentially impacting its intracellular distribution and activity nih.gov. Studies have shown that higher platinum accumulation in cells may mediate the anti-cancer activity of LMPt, suggesting that enhanced intracellular delivery via liposomal encapsulation contributes to its efficacy nih.gov.

Exploration of Other Nanoparticle-Based Delivery Systems for this compound

The lipophilic nature of this compound makes it a suitable candidate for encapsulation within various lipid-based nanoparticle systems pacific.edunih.govpacific.edu. Research has investigated the potential of liposomes, micelles, solid lipid nanoparticles (SLNs), and lipid core-shell nanoparticles for delivering this compound researchgate.netpacific.edunih.govpacific.edursc.orgnih.gov.

Liposomes have been successfully developed to encapsulate this compound, resulting in formulations termed lipomiriplatins researchgate.netnih.gov. These liposomes have demonstrated favorable colloidal properties, including a size of approximately 99.71 ± 0.56 nm and a zeta potential of around -50 mV researchgate.netnih.gov. They also exhibit high drug-loading capacity, reported to be about 2.2 mg/mL, and excellent entrapment efficiency, exceeding 95% researchgate.netnih.gov. The stability of these lipomiriplatins has also been noted as robust researchgate.netnih.gov.

Studies have also explored different types of lipid-based nanocarriers, such as micelles and solid lipid nanoparticles (SLNs) pacific.edupacific.edu. Micelles prepared with this compound have been found to be smaller, typically around 10 nm in diameter, and more homogeneous with a polydispersity index (PDI) less than 0.3 pacific.edu. SLNs, on the other hand, tend to be larger, approximately 100-120 nm in diameter, and more heterogeneous with a PDI ranging from about 0.4 to 0.8 pacific.edupacific.edu. Transmission electron microscopy (TEM) imaging has confirmed the size and morphology of these nanoparticle formulations, showing spherical dots for micelles and a mix of spherical and rod structures for SLNs pacific.edu.

Lipid core-shell nanoparticles have also been investigated as a platform for the co-delivery of this compound alongside other therapeutic agents, demonstrating the versatility of nanoparticle systems for combination therapies rsc.orgnih.gov.

Methodological Advancements in Formulation Research for Lipophilic Complexes

The development of formulations for lipophilic complexes like this compound necessitates specific methodological approaches in synthesis, preparation, and characterization.

Improved synthetic routes for this compound have been developed to enhance the preparation process. One improved method involves reacting Pt(C6H14N2)I2 with CH3(CH2)12COOAg in water, followed by separating the product from AgI by dissolving it in ethanol (B145695) atlantis-press.com. This method allows for easier control of the reaction rate and utilizes ethanol instead of more harmful solvents like chloroform (B151607), which was used in previous methods atlantis-press.comresearchgate.net. Another reported method involves reacting [(1R,2R)-(-)-1,2-diaminocyclohexane]platinum dinitrate with a myristate in a mixed solvent of a C1-C4 alkanol, methyl halide, and water google.com. This method is characterized by simple operation, low reaction temperature, short time, and low cost, making it suitable for industrialized production google.com.

In the preparation of nanoparticle formulations, various methods have been employed and evaluated. These include thin film hydration and several scale-up methods such as chloroform dripping, chloroform injection, chloroform evaporation, co-solvent evaporation, chloroform slow evaporation, and co-solvent slow evaporation pacific.edu. The co-solvent slow evaporation method has been shown to improve platinum recovery significantly in this compound-loaded nano formulations pacific.edu.

Quantification of this compound within these complex formulations requires specific analytical techniques. Inductively coupled plasma-optical emission spectrometry (ICP-OES) has been established as a method for quantifying this compound, facilitating the quantification of platinum recovery from different nano formulations after digestion with nitric acid pacific.edupacific.edu. High-Performance Liquid Chromatography (HPLC) has also been successfully established as a quantitative method for lipomiriplatins, effectively eliminating interference from components like cholesterol researchgate.netnih.gov.

These methodological advancements in synthesis, preparation techniques, and analytical methods are crucial for the successful development and characterization of advanced delivery systems for lipophilic platinum complexes such as this compound.

Summary of Nanoparticle Formulation Properties

Formulation TypeApproximate Size Range (nm)Approximate PDINotesSource
Micelles~10< 0.3More homogeneous pacific.edu
Solid Lipid Nanoparticles~100-120~0.4-0.8More heterogeneous pacific.edupacific.edu
Liposomes (Lipomiriplatins)~99.71Not specifiedFavorable colloidal properties researchgate.netnih.gov
Ultrasmall Dots~10~0.2More homogeneous than SLNs pacific.edu

Liposome (B1194612) Formulation Characteristics (Lipomiriplatins)

CharacteristicValueUnitSource
Particle Size99.71 ± 0.56nm researchgate.netnih.gov
Zeta Potential-50mV researchgate.netnih.gov
Drug Loading Capacity~2.2mg/mL researchgate.netnih.gov
Entrapment Efficiency>95% researchgate.netnih.gov

Platinum Recovery from Nanoparticles

Formulation TypePlatinum Recovery (%)Method UsedSource
Ultrasmall Dots>80ICP-OES pacific.edu
Solid Lipid Nanoparticles>80ICP-OES pacific.edu
Nano Formulations (Co-solvent slow evaporation)Improved from 10% to 70%ICP-OES pacific.edu

Structure Activity Relationship Sar Studies and Analogue Development of Miriplatin

Influence of Diaminocyclohexane (DACH) Moiety on Miriplatin's Biological Interactions

The diaminocyclohexane (DACH) moiety is a common carrier ligand in some platinum-based anticancer drugs, including oxaliplatin (B1677828) pacific.educlinicalpub.com. This cyclic diamine is believed to influence the interaction of the platinum complex with DNA. Platinum complexes with a DACH skeleton are generally effective when the DACH-Pt(II) species forms platinum-DNA adducts researchgate.netnih.gov. These adducts disrupt DNA replication and transcription, ultimately leading to cell death nih.govpatsnap.com. Compared to cisplatin (B142131) or carboplatin (B1684641), DACH-platinum DNA adduct formation has been associated with greater cytotoxicity and inhibition of DNA synthesis clinicalpub.com. The bulky nature of the DACH ligand may also play a role in overcoming certain DNA repair mechanisms within tumor cells, contributing to a lack of cross-resistance with cisplatin in some cases clinicalpub.com. Studies have shown that dichloro[(1R, 2R)-1, 2-cyclohexane diamine-N, N']platinum, a compound released from This compound (B1139251), is effective in inhibiting cancer cell growth and forms platinum-DNA adducts researchgate.netnih.gov.

Role of Lipophilic Chains (Myristoyl Groups) in this compound's Molecular Behavior

This compound contains two myristate chains as leaving groups, which are 14-carbon saturated fatty acids pacific.edupatsnap.com. These long lipophilic chains are a key feature distinguishing this compound from other platinum drugs like cisplatin, carboplatin, and oxaliplatin pacific.edu. The presence of these myristoyl groups significantly enhances this compound's lipophilicity pacific.eduresearchgate.netmedkoo.compatsnap.com.

Impact on Membrane Interactions and Cellular Permeability

The highly lipophilic nature conferred by the myristoyl groups influences this compound's interactions with cellular membranes pacific.edunih.gov. Lipophilic molecules tend to partition into the hydrophobic core of cell membranes mdpi.com. This compound's structural similarity to phospholipids (B1166683), due to the two long myristoyl chains, allows it to potentially integrate into phospholipid bilayers researchgate.netnih.gov. This interaction with the cell membrane is thought to be involved in the uptake of platinum complexes and can influence cytotoxicity and cell resistance researchgate.netresearchgate.net. While the primary mechanism of action of platinum drugs is DNA adduct formation, early interactions at the plasma membrane are also significant researchgate.netresearchgate.net. The lipophilicity can facilitate interaction with and passage across the lipid bilayer, impacting cellular permeability mdpi.com. Studies on liposomal formulations of this compound suggest that the phospholipid membranous structure promotes efficient cellular uptake through interactions with cell membranes nih.gov.

Contribution to Tissue Retention and Drug Release Profile

The lipophilicity of this compound is specifically leveraged for its intended use in TACE for HCC researchgate.netmedkoo.comsumitomo-chem.co.jppatsnap.com. When suspended in an oily carrier like Lipiodol, the lipophilic nature of this compound allows it to disperse well and remain within the oily depot that selectively accumulates in liver tumors due to their unique blood supply researchgate.netsumitomo-chem.co.jp. This localized retention in the tumor tissue leads to a sustained release of the active platinum compounds over time, in contrast to the more rapid systemic distribution of water-soluble platinum drugs researchgate.netsumitomo-chem.co.jpnih.gov. This sustained release profile is a crucial aspect of this compound's design, aiming to maximize drug exposure at the tumor site while minimizing systemic exposure and associated toxicities medkoo.comsumitomo-chem.co.jppatsnap.com. Preclinical studies in rats with liver tumors demonstrated that this compound was selectively retained in tumors and maintained there longer than cisplatin, leading to tumor regression researchgate.netsumitomo-chem.co.jpnih.gov. The gradual release of platinum from the this compound suspension into the surrounding environment (serum, medium) has been observed sumitomo-chem.co.jp.

Rational Design and Synthesis of this compound Analogues for Mechanistic Probing

The rational design and synthesis of this compound analogues are essential for further understanding its mechanism of action and optimizing its therapeutic properties researchgate.net. By modifying the structure of this compound, researchers can investigate the specific contributions of the DACH ligand, the myristoyl leaving groups, and the platinum center to its activity and pharmacokinetic profile. For instance, analogues with different lipophilic chains or modified carrier ligands could be synthesized to study their impact on membrane interactions, cellular uptake, and DNA binding. The synthesis of this compound typically involves reactions starting from platinum salts and incorporating the DACH ligand and myristic acid or its sodium salt researchgate.net. Different synthetic routes have been explored to improve yield and simplify the process researchgate.net. Developing analogues allows for a systematic investigation of how structural changes affect the drug's biological interactions and efficacy, potentially leading to the identification of compounds with improved properties, such as enhanced tumor targeting or reduced off-target effects.

Computational Chemistry and Molecular Modeling in this compound SAR Studies

Computational chemistry and molecular modeling techniques play a significant role in modern SAR studies, including those for platinum-based drugs like this compound researchgate.netnih.govresearchgate.netnih.govuneb.br. These methods can provide insights into the molecular behavior of this compound and its interactions with biological targets. Techniques such as molecular docking and molecular dynamics simulations can be used to model the binding of this compound and its potential active species (like the DACH-Pt(II) complex) to DNA researchgate.netresearchgate.netnih.govuneb.br. This can help elucidate how the DACH ligand influences DNA adduct formation and how structural modifications might alter this interaction.

Furthermore, computational methods can be applied to study the interactions of this compound with lipid membranes, providing a deeper understanding of how the myristoyl chains influence membrane partitioning and cellular uptake mdpi.com. Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build predictive models correlating structural features of this compound and its analogues with their biological activity, such as cytotoxicity or tumor retention ramauniversity.ac.incollaborativedrug.commdpi.comrsc.org. These computational approaches can guide the rational design of new analogues by predicting their potential properties before synthesis, thereby reducing the number of compounds that need to be experimentally tested researchgate.netnih.gov. While specific detailed computational studies solely focused on this compound's SAR were not extensively found in the search results, the general applicability and importance of these techniques in platinum drug research and SAR analysis are well-established researchgate.netnih.govresearchgate.netnih.govuneb.br.

Compound Names and PubChem CIDs

Analytical Methodologies for Miriplatin Research and Quantification

Chromatographic Techniques for Miriplatin (B1139251) and Metabolite Analysis (e.g., HPLC-MS)

Chromatographic techniques, particularly High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), are essential for the separation, identification, and quantification of this compound and its related compounds, including metabolites, in complex biological matrices. HPLC separates the different components of a sample based on their physicochemical properties, while MS provides detailed information about their mass-to-charge ratio, enabling their identification and quantification.

Studies have employed HPLC for the quantification of free this compound, often monitoring elution peaks using ultraviolet spectrophotometry at specific wavelengths such as 210 and 220 nm pacific.edu. The development of analytical procedures using techniques like HPLC-ICP-MS has also been reported for the analysis of trace metals in pharmaceutical formulations pacific.edu.

The analysis of platinum compounds released from this compound has been performed using HPLC/ICP-MS. In one study, platinum compounds in the aqueous phase of a this compound/Lipiodol mixture were analyzed by HPLC/ICP-MS after incubation in Earle's balanced salt solution nih.gov. Dichloro[(1R, 2R)-1, 2-cyclohexane diamine-N, N′]platinum was identified as a major platinum compound released from this compound nih.gov.

For the analysis of this compound in various organelles, Ultra-high pressure liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) has been utilized. This involves sample processing using liquid-liquid extraction methods before analysis nih.gov. LC-MS/MS methods, in general, represent powerful alternatives for metabolite analysis due to their simpler workflow, better sensitivity, and faster analytical time compared to techniques like GC-MS, although a single LC method may not be suitable for analyzing all metabolites mdpi.com.

Elemental Analysis for Platinum Quantification in Biological Matrices (e.g., ICP-MS)

Elemental analysis, particularly Inductively Coupled Plasma Mass Spectrometry (ICP-MS), is a highly sensitive technique used for the quantification of platinum in biological samples such as plasma, urine, tissues, and cells. ICP-MS measures the total concentration of platinum atoms present in a sample, providing a reliable method to determine the amount of this compound or its platinum-containing metabolites in a given matrix.

ICP-MS has been widely used for the quantitative determination of platinum levels in various biological matrices, including liver, brain, lungs, kidney, muscle, heart, spleen, bladder, and lymph nodes nih.gov. Sample preparation for ICP-MS often involves digestion of the biological matrix using strong acids like nitric acid to release the platinum ions pacific.edunih.govrsc.org. Microwave-assisted digestion systems can be used for this purpose nih.gov.

Studies have established and validated ICP-MS methods for platinum quantification in biological samples, demonstrating good selectivity, accuracy, precision, and recovery nih.govrsc.org. The lower limit of quantification for platinum using ICP-MS can be as low as 0.5 ppb nih.gov. ICP-OES (Inductively Coupled Plasma - Optical Emission Spectrometry) is mentioned as an alternative with simpler method development and lower cost but a higher limit of detection compared to ICP-MS pacific.edu. ICP-OES has also been used for the quantification of this compound, particularly in the context of nanoformulations pacific.edu.

ICP-MS is crucial for assessing the accumulation of platinum in tumors and other tissues, providing insights into the pharmacokinetics and biodistribution of this compound rsc.orgresearchgate.net. For instance, ICP-MS was used to determine the level of platinum-DNA adducts in cells, indicating the amount of platinum bound to DNA researchgate.net. Single particle ICP-TOFMS is a more recent development that allows for the differentiation between bound and unbound platinum and quantification on a particle-by-particle basis tofwerk.com.

Techniques for Assessing DNA Damage and Adduct Formation (e.g., ELISA for 8-OHdG)

Assessing DNA damage and the formation of platinum-DNA adducts is critical for understanding the mechanism of action of platinum-based drugs like this compound. These adducts are considered a key factor in their cytotoxic effects patsnap.comsumitomo-chem.co.jp.

One common method for assessing oxidative DNA damage is the detection of 8-hydroxydeoxyguanosine (8-OHdG), an oxidized derivative of guanine (B1146940), often using ELISA kits nih.govelabscience.combiocompare.comassaygenie.comabcam.com. 8-OHdG is a widely recognized biomarker for oxidative DNA damage elabscience.combiocompare.comassaygenie.comabcam.com. ELISA kits for 8-OHdG utilize specific antibodies to detect and quantify 8-OHdG levels in various biological samples, including cells and medium nih.govassaygenie.com. These kits offer a sensitive and specific method for quantifying 8-OHdG assaygenie.comabcam.com.

Studies have shown that this compound can induce platinum-DNA adduct formation nih.govresearchgate.netsumitomo-chem.co.jpmedchemexpress.com. For example, this compound/Lipiodol was shown to form more platinum-DNA adducts than cisplatin (B142131)/Lipiodol at equitoxic concentrations in rat hepatoma cells nih.gov. The level of platinum-DNA adducts in cells treated with this compound emulsion was determined to be 509 ± 100 pg Pt/mg DNA researchgate.net.

While ELISA for 8-OHdG specifically measures oxidative DNA damage, other techniques are used to directly assess platinum-DNA adduct formation. These methods often involve isolating DNA from treated cells or tissues and then quantifying the amount of platinum bound to the DNA, frequently using highly sensitive techniques like ICP-MS researchgate.netresearchgate.net.

Microscopic and Imaging Modalities for Studying Intracellular this compound Distribution

Microscopic and imaging modalities are valuable tools for visualizing the intracellular distribution of this compound and its formulations. These techniques can help researchers understand how the drug is taken up by cells, where it localizes within different organelles, and how its distribution might relate to its mechanism of action.

Transmission Electron Microscopy (TEM) has been used to study the size and morphology of this compound-loaded nano formulations pacific.edu. TEM can provide high-resolution images of nanoparticles and their interactions with cellular structures pacific.edu.

While specific imaging studies detailing the intracellular distribution of this compound itself using techniques like fluorescence microscopy were not extensively found in the provided search results, general principles of imaging intracellular drug distribution apply . Techniques such as fluorescence microscopy can be used to track the intracellular localization of fluorescently labeled compounds . Advanced imaging techniques like mid-infrared chemical nano-imaging (MICHNI) offer label-free visualization of intracellular drug binding sites at nanoscale resolution arxiv.org.

The lipophilic nature of this compound and its formulation in Lipiodol suggest that imaging techniques capable of visualizing lipid-based formulations within tissues and cells would be relevant sumitomo-chem.co.jpresearchgate.net. Staining methods like Oil Red O can be used to visualize lipid accumulation in tissues researchgate.net.

Cellular and Molecular Assays for Evaluating this compound's Biochemical Effects

Cellular and molecular assays are fundamental for evaluating the biochemical effects of this compound, including its impact on cell viability, proliferation, DNA replication, and the induction of apoptosis. These assays provide insights into the cellular response to this compound exposure and help elucidate its underlying mechanisms of action.

Assays such as MTT and SRB assays are commonly used to analyze cellular viability and assess the cytotoxic effects of this compound and its formulations on cancer cells nih.gov. These colorimetric assays measure metabolic activity or protein content as indicators of viable cells nih.gov.

Cell proliferation can be evaluated using techniques like EdU incorporation assays, which measure DNA replication nih.gov. A decrease in EdU incorporation indicates inhibition of DNA synthesis and cell proliferation nih.gov.

Flow cytometry is a powerful technique used to analyze various cellular properties, including the induction of apoptosis. By staining cells with specific markers, flow cytometry can quantify the population of apoptotic cells, such as those in the sub-G1 phase nih.gov. Studies have used flow cytometric analysis to evaluate the dose-dependent induction of apoptosis by this compound nih.gov.

Molecular assays investigating specific protein expression levels, such as those involved in apoptosis pathways (e.g., Bcl-2 and BAX) or DNA replication (e.g., POLG and TFAM), can provide further insights into this compound's biochemical effects nih.govtechscience.com. Techniques like Western blotting or quantitative PCR can be used for such analyses.

The formation of platinum-DNA adducts, a key biochemical effect, is assessed using methods described in Section 7.3 nih.govresearchgate.netsumitomo-chem.co.jpmedchemexpress.com. Additionally, assays evaluating oxidative stress, such as measuring reactive oxygen species (ROS) levels, can be relevant as platinum compounds can induce oxidative stress patsnap.com.

Emerging Research Areas and Future Directions in Miriplatin Studies

Investigation of Miriplatin's Role in Specific Biochemical Pathways

Research into this compound's mechanism extends beyond its primary interaction with DNA. Studies are investigating its involvement in specific biochemical pathways that contribute to its antitumor activity. For instance, liposomal formulations of This compound (B1139251) have shown activity that appears to target mitochondria, inducing mitophagy by blocking POLG and TFAM-mediated mitochondrial DNA replication nih.gov. This suggests a mechanism distinct from the typical DNA targeting of other platinum agents nih.gov. Furthermore, studies using lipo-miriplatin (LMPt), a liposomal formulation of this compound, indicate that it can depress the β-catenin-OCT4/NANOG axis, a pathway vital for maintaining cancer stem cell properties researchgate.net. The enhanced binding of β-catenin and β-TrCP, leading to ubiquitination and degradation of β-catenin, has been identified as a key mechanism in LMPt's anti-cancer stem cell activity researchgate.net.

Data Table: LMPt's Impact on a Cancer Stem Cell Pathway

Pathway ComponentEffect of LMPt TreatmentMechanistic Insight
β-catenin-OCT4/NANOG axisDepressedVital pathway for maintaining stemness
β-cateninDegradationInitiated by strengthened binding with β-TrCP
MitochondriaTargetedInduces mitophagy
POLG and TFAMDegradationBlocks mitochondrial DNA replication, induces mitophagy

Exploration of Novel Resistance Mechanisms at the Molecular Level

Acquired resistance poses a significant challenge to the effectiveness of platinum-based chemotherapy, including this compound. Research is ongoing to elucidate the molecular mechanisms underlying this compound resistance. Studies in rat hepatoma cell lines resistant to this compound have indicated that increased expression of Bcl-2 is associated with acquired resistance, leading to defects in inducing apoptosis spandidos-publications.com. These resistant cells also exhibited cross-resistance to other diaminocyclohexane-containing platinum complexes like oxaliplatin (B1677828) spandidos-publications.com. Understanding these mechanisms at the molecular level is crucial for developing strategies to overcome or circumvent resistance.

Data Table: Resistance Profile of this compound-Resistant Cells

Platinum ComplexCross-Resistance ObservedAssociated Mechanism in AH109A/MP10 cells
This compoundPrimary resistanceIncreased Bcl-2 expression, defective apoptosis induction spandidos-publications.com
OxaliplatinYesAssociated with diaminocyclohexane ligand spandidos-publications.com
Dichloro[(1R,2R)-1,2-cyclohexanediamine-N,N']platinum (DPC)YesAssociated with diaminocyclohexane ligand spandidos-publications.com
Cisplatin (B142131)NoDistinct resistance mechanisms spandidos-publications.com

Development of this compound-Based Theragnostic Agents (Research Concept)

The concept of theragnostic agents, which combine diagnostic and therapeutic capabilities, is an emerging area in cancer research mdpi.comfrontiersin.org. While specific this compound-based theragnostic agents are primarily a research concept, the properties of this compound make it a potential candidate for such development. Theragnostic agents aim to simultaneously monitor disease and treatment efficacy mdpi.com. The development of this compound-based theragnostics could potentially involve conjugating this compound with imaging modalities or targeting ligands to allow for real-time tracking of drug distribution and therapeutic response. This aligns with the broader trend in personalized medicine to integrate diagnostic methodology with optimized treatment strategies mdpi.com.

Integration of this compound Research with Systems Biology and Omics Approaches

Systems biology and omics approaches are increasingly being integrated into cancer research to provide a holistic understanding of complex biological systems mdpi.comfrontiersin.orgfrontiersin.org. Applying these approaches to this compound research could involve analyzing genomic, transcriptomic, proteomic, and metabolomic data from this compound-treated cells or tumors to identify comprehensive molecular profiles associated with response or resistance mdpi.com. This could help in identifying biomarkers predicting this compound sensitivity, understanding the intricate network of molecular alterations influenced by this compound, and potentially identifying new therapeutic targets mdpi.cominstitut-curie.org.

Computational Approaches in Predicting this compound's Interactions and Designing New Variants

Computational approaches play a vital role in modern drug discovery and development, including predicting drug interactions and designing novel variants researchgate.net. For this compound, computational studies have been used to investigate its interaction with proteins like human serum albumin (HSA), providing insights into binding mechanisms involving hydrophobic forces, hydrogen bonds, and electrostatic interactions researchgate.netresearchgate.net. These computational methods can be valuable in predicting how this compound interacts with various biological targets and in designing new this compound analogs with potentially improved efficacy or reduced resistance by modifying its structure and predicting the impact of these modifications on its properties and interactions.

Synergistic Combinations of this compound with Other Agents in Preclinical Models (mechanistic focus)

Investigating synergistic combinations of this compound with other therapeutic agents in preclinical models is a key area of research aimed at enhancing its antitumor efficacy and potentially overcoming resistance kyinno.comacs.org. Preclinical studies are exploring combinations with agents having different mechanisms of action to exploit synergistic effects kyinno.complos.org. For example, research has investigated combining this compound with anti-angiogenic agents in preclinical models of HCC, demonstrating enhanced efficacy compared to this compound alone researchgate.net. Studies have also explored combinations of this compound with other platinum agents like cisplatin, showing potential for prolonged survival in retrospective comparisons in HCC patients scirp.org. The mechanistic focus of these studies aims to understand how the combined agents interact at the molecular level to produce a synergistic effect, such as influencing specific pathways or overcoming resistance mechanisms acs.org.

Data Table: Examples of this compound Combination Studies in Preclinical/Retrospective Settings

Combination AgentsPreclinical Model / SettingObserved OutcomeMechanistic Focus (if specified)
This compound + Anti-angiogenic agentHepG2 xenograft tumor modelEnhanced anti-cancer efficacy researchgate.netLocal sustained release of anti-angiogenic agent potentiating this compound researchgate.net
This compound + CisplatinRetrospective HCC patient dataProlonged survival compared to cisplatin monotherapy scirp.orgNot explicitly detailed in the source snippets

Conclusion and Research Outlook

Identification of Persistent Research Gaps and Challenges

Despite the progress in miriplatin (B1139251) research, several gaps and challenges persist. One notable challenge relates to the optimization of drug delivery systems to ensure consistent and effective tumor accumulation and retention. The conventional this compound-Lipiodol suspension can experience rapid washout in some instances, potentially limiting its therapeutic efficacy. semanticscholar.org While novel nano formulations and liposomes show promise in improving drug delivery and overcoming this issue, further optimization of their lipid compositions, stability, homogeneity, and scale-up methods is required for future industrial applications. pacific.edu The precise molecular mechanisms underlying the anti-cancer activity of this compound, particularly in the context of different formulations, warrant further in-depth investigation. nih.gov For instance, clarifying how liposomal this compound enters cells and mitochondria and the molecular mechanisms involved in mitophagy induction are identified areas for future study. nih.gov Additionally, there is a need to further evaluate the anti-tumor effects of new formulations using full doses in preclinical models and to extend observational periods to fully assess long-term outcomes. nih.gov Comparing the efficacy of this compound-based TACE with other established or emerging TACE protocols remains an ongoing area of research to determine the most effective and least toxic treatment strategies for HCC. scirp.orgsemanticscholar.org

Future Trajectories for Academic Inquiry into this compound and Related Compounds

Future academic inquiry into this compound and related compounds is likely to focus on several key trajectories. A significant area will involve the continued development and refinement of advanced drug delivery systems, such as nanoparticles and liposomes, to enhance targeted delivery to tumor sites, improve drug release profiles, and potentially expand the applicability of this compound to other cancer types beyond HCC. researchgate.netpacific.edunih.gov Research into surface modification of nanocarriers with active targeting ligands could further increase drug accumulation at tumor sites. pacific.edu Further exploration of combination therapies involving this compound and other agents, such as cisplatin (B142131) or other chemotherapeutics, or novel approaches like balloon-occluded TACE with this compound, is crucial for improving objective response rates and patient survival. d-nb.infoscirp.orgsemanticscholar.org Investigating the potential of warmed this compound formulations to reduce viscosity and improve delivery is another avenue for enhancing therapeutic outcomes. scirp.orgnih.gov A deeper understanding of the mechanisms of resistance to this compound and the identification of biomarkers that predict treatment response or recurrence would be invaluable for patient selection and personalized therapy. semanticscholar.org Finally, academic research will likely continue to explore the fundamental cellular and molecular interactions of this compound and its derivatives to uncover new therapeutic targets and optimize treatment strategies.

Q & A

Q. How can researchers enhance reproducibility in Miripla synthesis protocols?

  • Methodological Answer : Publish detailed synthetic routes (e.g., solvent ratios, reaction times) in open-access repositories. Use ICH guidelines for validation (e.g., precision, accuracy). Share raw NMR/LCMS data via platforms like Zenodo .

Q. Tables for Methodological Reference

Technique Application Key Parameters References
LC-MS/MSDegradation product identificationMass accuracy, fragmentation patterns
Dynamic Light ScatteringParticle size distribution analysisPolydispersity index, Z-average
Meta-regressionResolving formulation efficacy conflictsHeterogeneity (I² statistic), covariates

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.